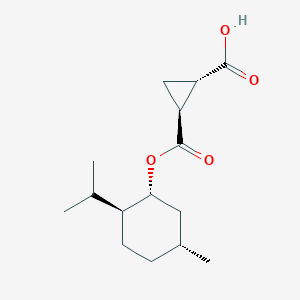

(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

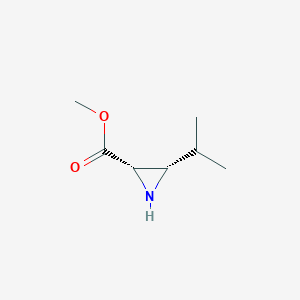

This compound is a complex organic molecule with several functional groups. It has a cyclopropane carboxylic acid group, an isopropyl group, and a methylcyclohexyl group. The presence of multiple chiral centers indicates that this compound can exist in several stereoisomers.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used.Molecular Structure Analysis

The molecule has several chiral centers, which are carbon atoms bonded to four different groups. These chiral centers can have different configurations (R or S), leading to different stereoisomers of the molecule.Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the cyclopropane ring could be opened under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make it somewhat polar and capable of forming hydrogen bonds.Scientific Research Applications

Carbocyclic Annulations in Synthesis

Carbocyclic annulations are crucial in synthesizing complex molecules, including isoprostanes, which are produced in vivo from the peroxidation of polyunsaturated fatty acids. The stereocontrolled intramolecular free-radical cyclization is a potent method for carbon-carbon bond formation, enabling the synthesis of cyclopentane rings from glucose. This technique has facilitated the total synthesis of iso-, neuro-, and phytoprostanes, offering new insights into lipid chemistry (Durand et al., 2004).

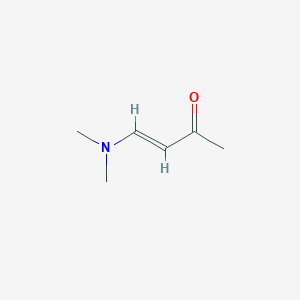

Cyclopropane Derivatives in Organic Synthesis

Cyclopropane derivatives are increasingly used in drug development due to their efficient methods of transformations. Oxidation of methylene groups activated by an adjacent cyclopropane allows for direct approaches towards carbonylcyclopropanes, aligning with the principles of atom economy. This review highlights the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives, demonstrating the method's reliability for preparing cyclopropylketones, which are valuable in synthetic organic chemistry (Sedenkova et al., 2018).

Biotechnological and Medical Applications

Lactic acid, produced from the fermentation of biomass, serves as a precursor for synthesizing valuable chemicals and has significant implications in green chemistry. It leads to the production of pyruvic acid, acrylic acid, and 1,2-propanediol, showcasing the biotechnological routes for generating potentially valuable chemicals from lactic acid (Gao et al., 2011).

Levulinic acid, derived entirely from biomass, is recognized for its versatility in drug synthesis due to its carbonyl and carboxyl functional groups. It has been explored for cancer treatment, medical materials, and other medical fields, demonstrating its potential to reduce drug synthesis costs and simplify synthesis steps (Zhang et al., 2021).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Further research could explore the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its activity.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and research studies would be needed.

properties

IUPAC Name |

(1S,2S)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-8(2)10-5-4-9(3)6-13(10)19-15(18)12-7-11(12)14(16)17/h8-13H,4-7H2,1-3H3,(H,16,17)/t9-,10+,11+,12+,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAOAVRRNBJCLX-QNWJLWSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC2C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)